N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide
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Overview
Description
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a carboxamide group, along with an acetylamino-phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the 3-chlorophenyl group is introduced via nucleophilic substitution.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides or acid chlorides.
Attachment of the Acetylamino-Phenyl Group: This step involves the coupling of the acetylamino-phenyl group to the piperazine ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems, including its binding affinity to various receptors.
Materials Science: Exploring its properties as a building block for advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-methylphenyl)piperazine-1-carboxamide
- N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-fluorophenyl)piperazine-1-carboxamide
Uniqueness
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide is unique due to the presence of the 3-chlorophenyl group, which may impart distinct electronic and steric properties. These properties can influence its binding affinity, selectivity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H24ClN5O3 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H24ClN5O3/c1-15(28)24-17-5-7-18(8-6-17)25-20(29)14-23-21(30)27-11-9-26(10-12-27)19-4-2-3-16(22)13-19/h2-8,13H,9-12,14H2,1H3,(H,23,30)(H,24,28)(H,25,29) |
InChI Key |
TUIYZRQJQKOUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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